4-(Chlorocarbonyl)phenyl nonyl carbonate
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Overview
Description
4-(Chlorocarbonyl)phenyl nonyl carbonate is an organic compound with the molecular formula C₁₇H₂₃ClO₄. It is a carbonate ester derived from phenol and nonanol, featuring a chlorocarbonyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl nonyl carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with nonanol in the presence of a base. The reaction proceeds through the formation of an intermediate carbonate ester, which is then chlorinated to yield the final product. Common bases used in this reaction include pyridine or triethylamine, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl nonyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to produce 4-hydroxybenzoic acid and nonanol.
Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Ureas or carbamates depending on the nucleophile used.
Hydrolysis: 4-Hydroxybenzoic acid and nonanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl nonyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl nonyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorocarbonyl)phenyl methyl carbonate
- 4-(Chlorocarbonyl)phenyl ethyl carbonate
- 4-(Chlorocarbonyl)phenyl propyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl nonyl carbonate is unique due to its longer alkyl chain (nonyl group), which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
57373-91-8 |
---|---|
Molecular Formula |
C17H23ClO4 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) nonyl carbonate |
InChI |
InChI=1S/C17H23ClO4/c1-2-3-4-5-6-7-8-13-21-17(20)22-15-11-9-14(10-12-15)16(18)19/h9-12H,2-8,13H2,1H3 |
InChI Key |
HTMYAGQYMHAIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
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